molecular formula C19H22N2O4S B2393699 2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-36-8

2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2393699
CAS RN: 330190-36-8
M. Wt: 374.46
InChI Key: AYXXMXVNQISKPL-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is an organic compound that belongs to the family of thiophene derivatives. It is also known as 2-TDT. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is C15H14N2O3S. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.34 g/mol and a melting point of 258-262 °C. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including our compound of interest, are being extensively studied by scientists for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Agents

Thiophene derivatives, including 2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have shown potential as anticancer agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Antimicrobial Agents

Thiophene derivatives have demonstrated antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them valuable in the field of electronics .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This is due to their unique electronic properties .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them useful in protecting metals and other materials from corrosion .

Antiviral Drugs

Thienothiophene derivatives, a class of thiophene derivatives, have shown antiviral properties . This suggests that they could be used in the development of new antiviral drugs .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-10-4-7-15-12(8-10)16(17(20)22)19(26-15)21-18(23)11-5-6-13(24-2)14(9-11)25-3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXXMXVNQISKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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